Cas no 1270569-53-3 (3-(2-nitrophenyl)morpholine)

3-(2-Nitrophenyl)morpholine is a nitro-substituted morpholine derivative with potential applications in pharmaceutical and chemical research. Its structure combines a morpholine ring with a 2-nitrophenyl group, offering a versatile scaffold for the synthesis of bioactive compounds. The nitro group provides reactivity for further functionalization, making it valuable in medicinal chemistry for the development of novel drug candidates. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties facilitate precise use in synthetic pathways, particularly in the construction of heterocyclic frameworks. Researchers may employ it as an intermediate in the preparation of analogs with potential pharmacological activity.
3-(2-nitrophenyl)morpholine structure
3-(2-nitrophenyl)morpholine structure
Product name:3-(2-nitrophenyl)morpholine
CAS No:1270569-53-3
MF:C10H12N2O3
MW:208.213882446289
CID:6505949
PubChem ID:69296490

3-(2-nitrophenyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-nitrophenyl)morpholine
    • SCHEMBL5058414
    • EN300-1844140
    • 1270569-53-3
    • Inchi: 1S/C10H12N2O3/c13-12(14)10-4-2-1-3-8(10)9-7-15-6-5-11-9/h1-4,9,11H,5-7H2
    • InChI Key: OQPRMTORDNPSNH-UHFFFAOYSA-N
    • SMILES: O1CCNC(C2C=CC=CC=2[N+](=O)[O-])C1

Computed Properties

  • Exact Mass: 208.08479225g/mol
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.1Ų
  • XLogP3: 0.8

3-(2-nitrophenyl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1844140-0.5g
3-(2-nitrophenyl)morpholine
1270569-53-3
0.5g
$1316.0 2023-09-19
Enamine
EN300-1844140-5.0g
3-(2-nitrophenyl)morpholine
1270569-53-3
5g
$3977.0 2023-06-02
Enamine
EN300-1844140-0.05g
3-(2-nitrophenyl)morpholine
1270569-53-3
0.05g
$1152.0 2023-09-19
Enamine
EN300-1844140-0.25g
3-(2-nitrophenyl)morpholine
1270569-53-3
0.25g
$1262.0 2023-09-19
Enamine
EN300-1844140-10g
3-(2-nitrophenyl)morpholine
1270569-53-3
10g
$5897.0 2023-09-19
Enamine
EN300-1844140-5g
3-(2-nitrophenyl)morpholine
1270569-53-3
5g
$3977.0 2023-09-19
Enamine
EN300-1844140-0.1g
3-(2-nitrophenyl)morpholine
1270569-53-3
0.1g
$1207.0 2023-09-19
Enamine
EN300-1844140-2.5g
3-(2-nitrophenyl)morpholine
1270569-53-3
2.5g
$2688.0 2023-09-19
Enamine
EN300-1844140-10.0g
3-(2-nitrophenyl)morpholine
1270569-53-3
10g
$5897.0 2023-06-02
Enamine
EN300-1844140-1g
3-(2-nitrophenyl)morpholine
1270569-53-3
1g
$1371.0 2023-09-19

Additional information on 3-(2-nitrophenyl)morpholine

Introduction to 3-(2-nitrophenyl)morpholine (CAS No. 1270569-53-3)

3-(2-nitrophenyl)morpholine, identified by its Chemical Abstracts Service (CAS) number 1270569-53-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of morpholine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a nitro group in the phenyl ring introduces unique electronic and steric properties, making this molecule a subject of intense study in synthetic chemistry and drug discovery.

The structural framework of 3-(2-nitrophenyl)morpholine consists of a morpholine ring fused with a nitro-substituted phenyl ring. This configuration imparts specific chemical reactivity and biological interactions, which are crucial for its role in various pharmacological studies. The morpholine moiety is known for its ability to enhance solubility and bioavailability, while the nitro group can participate in hydrogen bonding and influence metabolic pathways. These characteristics make the compound a valuable scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-(2-nitrophenyl)morpholine. Research has demonstrated that this compound exhibits promising properties as an intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, studies have shown that derivatives of this compound may possess anti-inflammatory, analgesic, and even anticancer properties. The nitro group's ability to undergo reduction to an amine or further functionalization allows for the creation of diverse chemical entities with tailored pharmacokinetic profiles.

The synthesis of 3-(2-nitrophenyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's complexity but also showcase the advancements in modern chemical synthesis techniques. The development of efficient synthetic routes is essential for scaling up production and facilitating further pharmacological investigations.

One of the most compelling aspects of 3-(2-nitrophenyl)morpholine is its role as a building block in drug discovery programs. Researchers have leveraged its structural features to design molecules that interact selectively with biological targets. For example, modifications at the nitro group or the morpholine ring can fine-tune binding affinity and selectivity, leading to compounds with improved therapeutic efficacy and reduced side effects. Such structural optimization strategies are fundamental in modern drug development pipelines.

The pharmacokinetic behavior of 3-(2-nitrophenyl)morpholine has also been extensively studied. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its potential as a drug candidate. Preclinical studies have provided insights into its metabolic pathways and interactions with cytochrome P450 enzymes, which are crucial for predicting drug-drug interactions and optimizing dosing regimens. These findings contribute to a more comprehensive understanding of the compound's safety and efficacy profile.

Recent advancements in computational chemistry have further enhanced the study of 3-(2-nitrophenyl)morpholine. Molecular modeling techniques allow researchers to predict binding affinities, identify potential drug candidates, and design experiments with greater precision. These computational tools complement experimental approaches by providing rapid screening of large libraries of compounds. The integration of computational methods with traditional pharmacological assays has accelerated the discovery process significantly.

The therapeutic potential of 3-(2-nitrophenyl)morpholine extends beyond traditional pharmaceutical applications. Emerging research suggests that this compound may have applications in agrochemicals and material science due to its unique chemical properties. For instance, derivatives of this molecule could serve as intermediates in the synthesis of pesticides or specialty chemicals with enhanced stability and bioactivity. Such interdisciplinary applications highlight the versatility of morpholine derivatives.

In conclusion, 3-(2-nitrophenyl)morpholine (CAS No. 1270569-53-3) represents a fascinating compound with significant implications in pharmaceutical research and industrial applications. Its structural features, synthetic accessibility, and diverse biological activities make it a valuable candidate for further exploration. As research continues to uncover new therapeutic possibilities and advanced synthetic methodologies emerge, compounds like 3-(2-nitrophenyl)morpholine will undoubtedly play a crucial role in shaping the future of medicine and chemistry.

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